molecular formula C17H25O2P B2787464 (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane CAS No. 1710765-27-7

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane

Cat. No.: B2787464
CAS No.: 1710765-27-7
M. Wt: 292.359
InChI Key: UKBFKBMQNUOKTD-ZIAGYGMSSA-N
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Description

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane is a chiral phospholane derivative. Phospholanes are a class of organophosphorus compounds characterized by a five-membered ring containing a phosphorus atom. These compounds are of significant interest in organic synthesis and catalysis due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the phospholane ring: This step involves the cyclization of a suitable precursor containing phosphorus and carbon atoms under basic conditions.

    Chiral resolution: The final step involves the separation of the (2R,5R) enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile, reacting with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, solvents like tetrahydrofuran or dichloromethane.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkylated phospholane derivatives.

Scientific Research Applications

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane has various applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and eliciting specific biological responses. The phosphorus atom plays a crucial role in these interactions, often participating in coordination or covalent bonding with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane: The enantiomer of the compound , with similar chemical properties but different biological activities.

    1-phenyl-2,5-diethylphospholane: Lacks the 1,3-dioxolane ring, resulting in different reactivity and applications.

    1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-dimethylphospholane: Similar structure but with methyl groups instead of ethyl groups, affecting its steric and electronic properties.

Uniqueness

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane is unique due to its specific chiral configuration and the presence of both the 1,3-dioxolane ring and the diethylphospholane moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis.

Properties

IUPAC Name

2-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFKBMQNUOKTD-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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